molecular formula C19H32N12O6 B601256 Capreomycin IIB CAS No. 754135-24-5

Capreomycin IIB

Cat. No.: B601256
CAS No.: 754135-24-5
M. Wt: 524.5 g/mol
InChI Key: MHBQQDNEPQYCOS-CBQPQWBASA-N
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Description

Capreomycin IIB is a cyclic polypeptide antibiotic that belongs to the capreomycin family, which also includes capreomycin IA, IB, and IIA. These compounds are produced by the bacterium Streptomyces capreolus. This compound is primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB) due to its effectiveness against Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capreomycin IIB is synthesized through a nonribosomal peptide synthetase (NRPS) pathway in Streptomyces capreolus. The biosynthesis involves the assembly of nonproteinogenic amino acids into a cyclic peptide structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: Capreomycin IIB undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, which may have altered biological activities .

Scientific Research Applications

Capreomycin IIB has several scientific research applications, including:

Mechanism of Action

Capreomycin IIB exerts its effects by binding to the 70S ribosomal unit of Mycobacterium tuberculosis, thereby inhibiting protein synthesis. This binding interferes with the function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The inhibition of protein synthesis ultimately results in the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid composition and its effectiveness against both dormant and active forms of Mycobacterium tuberculosis. Its distinct structure allows it to be used as a last-resort treatment for MDR-TB when other antibiotics fail .

Properties

CAS No.

754135-24-5

Molecular Formula

C19H32N12O6

Molecular Weight

524.5 g/mol

IUPAC Name

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea

InChI

InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1

InChI Key

MHBQQDNEPQYCOS-CBQPQWBASA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl];  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA;  1,4,7,10,13-Pentaazacycloh

Origin of Product

United States

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